2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-amine
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Overview
Description
2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-amine is a compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique structure, which includes two fused rings. The bicyclo-[2,2,1]-heptane core is a common scaffold in medicinal chemistry due to its rigidity and ability to mimic the spatial arrangement of other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aminoethyl-bicyclo-[2,2,1]-heptane typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction is technically challenging and requires special equipment and glassware, making it difficult to scale up. Another approach involves the use of photocatalytic cycloaddition reactions, which provide access to various substitution patterns on the bicyclo-[2,2,1]-heptane core .
Industrial Production Methods: Industrial production methods for aminoethyl-bicyclo-[2,2,1]-heptane are not well-documented, likely due to the complexity and specificity of the synthetic routes. the use of photochemistry and photocatalytic reactions in a controlled industrial setting could potentially be scaled up with the right equipment and optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The unique structure of the bicyclo-[2,2,1]-heptane core allows for selective functionalization at specific positions.
Common Reagents and Conditions: Common reagents used in the reactions of aminoethyl-bicyclo-[2,2,1]-heptane include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the bicyclo-[2,2,1]-heptane core.
Scientific Research Applications
2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its rigid structure and ability to mimic other functional groups make it valuable in medicinal chemistry for drug design . In biology, it can be used to study the effects of rigid scaffolds on biological activity. In medicine, derivatives of aminoethyl-bicyclo-[2,2,1]-heptane may have potential therapeutic applications. In industry, it can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of aminoethyl-bicyclo-[2,2,1]-heptane involves its interaction with specific molecular targets and pathways. The rigid structure of the bicyclo-[2,2,1]-heptane core allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific derivative of aminoethyl-bicyclo-[2,2,1]-heptane being studied.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to aminoethyl-bicyclo-[2,2,1]-heptane include other bicyclic compounds like bicyclo-[1,1,1]-pentane and bicyclo-[2,1,1]-hexane . These compounds share the characteristic of having two fused rings, but differ in the size and arrangement of the rings.
Uniqueness: 2-{bicyclo[2.2.1]heptan-1-yl}ethan-1-amine is unique due to its specific ring structure and the presence of an aminoethyl group. This combination of features allows for selective functionalization and interaction with specific molecular targets, making it valuable in various fields of scientific research.
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-(1-bicyclo[2.2.1]heptanyl)ethanamine |
InChI |
InChI=1S/C9H17N/c10-6-5-9-3-1-8(7-9)2-4-9/h8H,1-7,10H2 |
InChI Key |
KTAAZJBVNMBNCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2)CCN |
Origin of Product |
United States |
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